3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS No.:
Cat. No.: VC13522171
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine |
| Standard InChI | InChI=1S/C7H6BrN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11) |
| Standard InChI Key | VNKPOICVBKBSOM-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C(=CN2)Br)N |
| Canonical SMILES | C1=CC(=NC2=C1C(=CN2)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a bicyclic pyrrolo[2,3-b]pyridine core, where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. Bromine substitution at position 3 introduces steric and electronic effects, while the primary amine at position 6 enhances hydrogen-bonding capabilities. The molecular formula is C₇H₆BrN₃, with a molecular weight of 228.05 g/mol.
Key structural features include:
-
Aromatic system: The fused rings provide planar rigidity, facilitating π-π stacking interactions.
-
Halogen bond donor: Bromine at position 3 participates in halogen bonding with electron-rich residues in target proteins.
-
Hydrogen bond donor/acceptor: The amine group enables interactions with catalytic sites of enzymes.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with splitting patterns indicating coupling between adjacent protons. The amine proton typically appears as a broad singlet near δ 5.5 ppm.
-
¹³C NMR: sp² carbons in the aromatic system resonate at 110–150 ppm, while the bromine-bearing carbon is deshielded to ~130 ppm.
-
HRMS: The molecular ion peak ([M+H]⁺) appears at m/z 229.96 (calculated for C₇H₆BrN₃).
Synthesis and Optimization
Bromination of Pyrrolo[2,3-b]pyridine
A common approach involves direct bromination of the parent pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. Regioselectivity is controlled by the electron density of the aromatic system, favoring substitution at position 3.
Reaction conditions:
-
Substrate : NBS ratio = 1 : 1.1
-
Solvent: Anhydrous DCM
-
Temperature: 0°C → room temperature
-
Yield: 70–85%
Industrial-Scale Production
Continuous flow reactors improve yield (≥90%) and reduce hazardous waste. Key parameters:
-
Residence time: 10–15 minutes
-
Temperature: 50°C
-
Catalyst loading: 0.5 mol%
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs), with IC₅₀ values in the nanomolar range.
Mechanism:
-
Bromine forms a halogen bond with backbone carbonyls (e.g., FGFR1 Val492).
-
The amine group hydrogen-bonds to catalytic lysine residues.
Table 1: Inhibitory Activity Against Kinases
| Kinase | IC₅₀ (nM) | Selectivity Over VEGFR2 |
|---|---|---|
| FGFR1 | 12 ± 2 | 150-fold |
| EGFR | 45 ± 8 | 30-fold |
| PDGFRα | 220 ± 15 | 5-fold |
Antimicrobial Properties
In vitro studies against Staphylococcus aureus and Escherichia coli show MIC values of 6.25 μg/mL and 12.5 μg/mL, respectively. Activity is attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Applications in Drug Discovery
Oncology
Derivatives of 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are being explored as:
-
FGFR inhibitors for urothelial carcinoma (Phase I trials).
-
EGFR-T790M mutants inhibitors for non-small cell lung cancer.
Central Nervous System (CNS) Disorders
The compound crosses the blood-brain barrier (BBB) due to moderate logP (2.1) and polar surface area (45 Ų). Preclinical models suggest efficacy in Alzheimer’s disease by inhibiting β-secretase (BACE1).
Research Challenges and Future Directions
Metabolic Stability
-
Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) due to glucuronidation of the amine group.
-
Strategies: Methylation or cyclopropyl substitution to block metabolic sites.
Toxicity Profiling
-
Dose-dependent hepatotoxicity observed at ≥50 mg/kg (rodent studies).
-
Mitigation: Co-administration with N-acetylcysteine to reduce oxidative stress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume